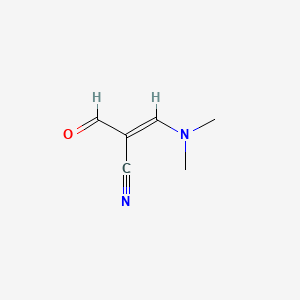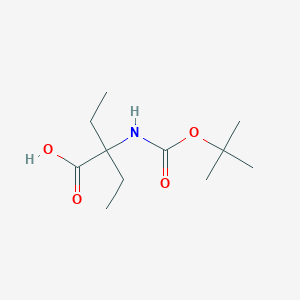![molecular formula C16H18O2 B3047534 Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- CAS No. 14151-63-4](/img/structure/B3047534.png)
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-
概要
説明
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
作用機序
Target of Action
Similar compounds like 4-hydroxyphenylpyruvate dioxygenase (hppd) are known to interact with enzymes such as fe (ii) -containing non-heme oxygenase . This enzyme catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Mode of Action
For instance, HPPD is known to catalyze the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Biochemical Pathways
The compound likely affects the biochemical pathways involving tyrosine catabolism, given its potential interaction with the enzyme HPPD . HPPD is involved in the second reaction of tyrosine catabolism, converting 4-hydroxyphenylpyruvate into homogentisate . The downstream effects of this pathway could include the production of fumarate and acetoacetate, which are important molecules in energy metabolism .
Result of Action
Based on its potential interaction with hppd, it can be inferred that the compound might influence the levels of homogentisate, fumarate, and acetoacetate in the cell, thereby affecting energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or oxidation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques are common in large-scale production.
化学反応の分析
Types of Reactions: Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents such as nitro groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro-phenols, halogenated phenols, and other substituted aromatic compounds.
科学的研究の応用
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
類似化合物との比較
Phenol: The simplest phenol with a single hydroxyl group attached to an aromatic ring.
4-Methoxyphenol: A phenol derivative with a methoxy group (-OCH3) attached to the aromatic ring.
2,4-Dimethylphenol: A phenol with two methyl groups attached to the aromatic ring.
Uniqueness: Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it valuable in various applications.
特性
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAJYYHALXFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559717 | |
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14151-63-4 | |
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-](/img/structure/B3047453.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)











